FK1052 hydrochloride
Overview
Description
FK1052 hydrochloride, also known as (±)-FK1052, is the racemate of Fabesetron hydrochloride . It is a potent dual antagonist for 5-HT3 and 5-HT4 receptors .
Synthesis Analysis
FK1052 is a dihydropyridoindole derivative . It was designed and synthesized as a new serotonin 3 and 4 dual receptor antagonist . The compound was found to be more potent than ondansetron and granisetron .Chemical Reactions Analysis
FK1052, ondansetron, and granisetron have been shown to concentration-dependently inhibit 2-methyl-5-HT, a 5-HT3 agonist-induced contraction . FK1052 was found to be 40 times and three times more potent than ondansetron and granisetron, respectively .Scientific Research Applications
Antiemetic Activity in Animal Models
FK1052 hydrochloride, a 5-HT3 and 5-HT4 receptor antagonist, has shown promise in preventing emesis induced by various stimuli in animal studies. In one study, it effectively prevented cisplatin-induced emesis in Suncus murinus (a small mammal) and ferrets, suggesting its potential in cancer chemotherapy (Nakayama et al., 2005). Another study found FK1052 to be more potent than other 5-HT3 receptor antagonists, highlighting its potential for antiemetic therapy (Nagakura et al., 1993).
Effects on Colonic Function
Research exploring FK1052’s impact on colonic function revealed its potential in treating gastrointestinal dysfunctions like irritable bowel syndrome. FK1052 effectively inhibited colonic responses to serotonin and stress stimuli in vivo, indicating its role in modulating colonic activity (Kadowaki et al., 1993).
Involvement in Delayed Emesis
FK1052 has also been evaluated for its effectiveness against delayed emesis induced by cancer treatments like methotrexate in dogs. Its ability to reduce emetic episodes, where selective 5-HT3 receptor antagonists failed, suggests the involvement of the 5-HT4 receptor in delayed emesis (Yamakuni et al., 2000).
Ion Transport in the Guinea-Pig Colon
Another study analyzed FK1052's influence on ion transport in the guinea-pig distal colon. This research contributes to understanding how FK1052 might modulate gastrointestinal functions at a cellular level (Kuwahara et al., 1994).
Future Directions
properties
IUPAC Name |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15;/h3-6,10,13H,7-9H2,1-2H3,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POKFYJWUPWZYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
FK1052 hydrochloride |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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